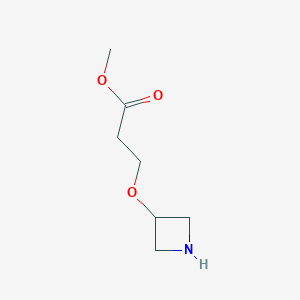![molecular formula C6H6N4 B15072466 Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
Pyrazolo[1,5-a]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrazin-2-amine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring structure that includes both pyrazole and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various derivatives of this compound, which can be further modified to enhance their properties.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyrazin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These properties make them valuable tools for studying biochemical pathways and developing therapeutic agents .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its ability to form stable complexes with metal ions makes it useful in various applications .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, certain derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer cells, the compound can induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with different nitrogen positioning, leading to distinct chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring fusion pattern, affecting its reactivity and applications.
Uniqueness: Pyrazolo[1,5-a]pyrazin-2-amine stands out due to its specific ring fusion and nitrogen arrangement, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-6-3-5-4-8-1-2-10(5)9-6/h1-4H,(H2,7,9) |
InChI Key |
VNMDMVACLZDCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

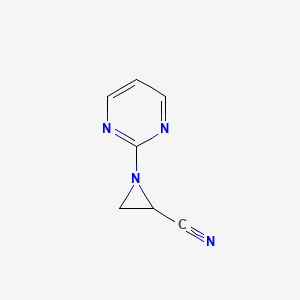
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
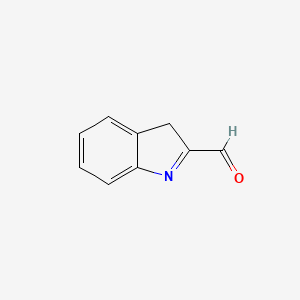
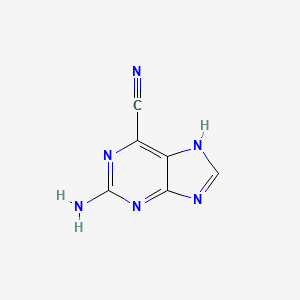

![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
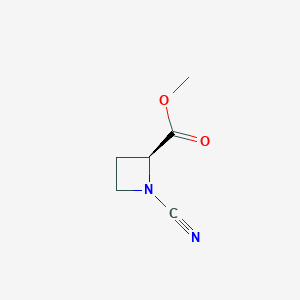
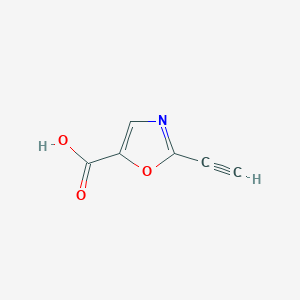
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
